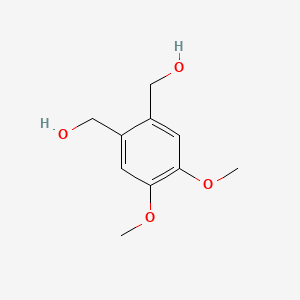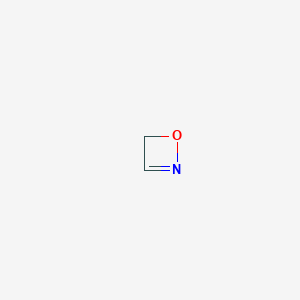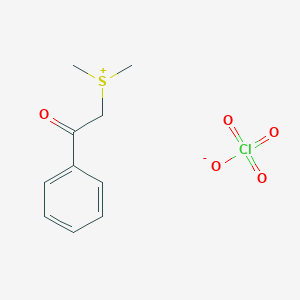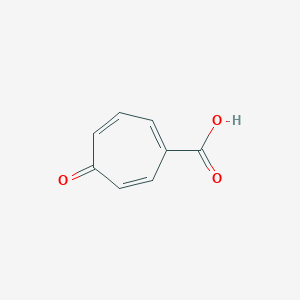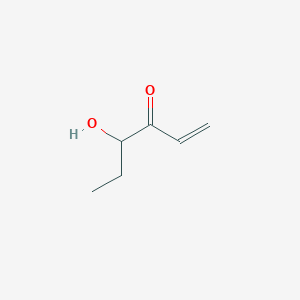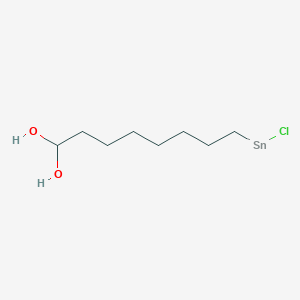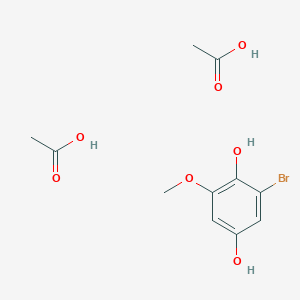
1H-Indene-1,3(2H)-dione, 2,2-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- is a chemical compound with a unique structure that includes an indene backbone and two ethoxy groups
Méthodes De Préparation
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with ethoxy reagents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Analyse Des Réactions Chimiques
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione, 2,2-diethoxy- can be compared with other similar compounds, such as:
- 1H-Indene, 1,3-dimethyl-
- 5,6-Dichloro-2,3-dihydro-1H-inden-1-one
These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of 1H-Indene-1,3(2H)-dione, 2,2-diethoxy- lies in its specific functional groups and the resulting chemical properties and applications.
Propriétés
Numéro CAS |
20847-51-2 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2,2-diethoxyindene-1,3-dione |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(17-4-2)11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3 |
Clé InChI |
ZLCGIPHRDDDYKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=O)C2=CC=CC=C2C1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


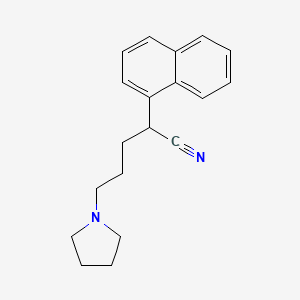

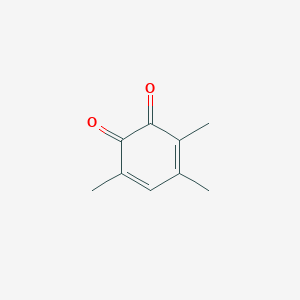

![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)
